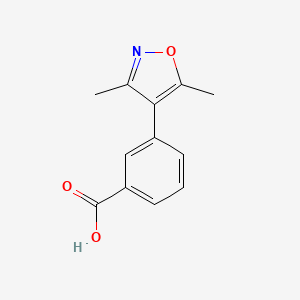

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Descripción general

Descripción

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of terminal alkynes with nitrile oxides to form the isoxazole ring . This can be achieved through a copper(I)-catalyzed procedure, which is regioselective and experimentally convenient . The reaction conditions often include the use of molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the copper(I)-catalyzed procedure makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,5-Dimethyl-isoxazol-4-yl)-acetic acid: This compound has a similar isoxazole ring but with an acetic acid moiety instead of a benzoic acid moiety.

3-(3,5-Dimethyl-isoxazol-4-yl)-propionic acid: Another similar compound with a propionic acid moiety.

Uniqueness

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzoic acid moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic properties against various cancer cell lines. A study reported its IC50 value against HL-60 (human promyelocytic leukemia) cells at approximately 95.4 µM, indicating a moderate level of cytotoxicity compared to other isoxazole derivatives . The compound's effectiveness appears to be linked to its ability to induce apoptosis and arrest the cell cycle.

The mechanisms underlying the cytotoxic effects include:

- Promotion of Apoptosis : The compound significantly decreases the expression of Bcl-2, an anti-apoptotic protein, while increasing the expression of pro-apoptotic factors such as Bax and p21WAF-1. This shift contributes to enhanced apoptosis in treated cells .

- Cell Cycle Arrest : The upregulation of p21WAF-1 suggests that the compound can induce cell cycle arrest, further contributing to its anti-proliferative effects .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives has been extensively studied to understand how structural modifications affect their potency. Key findings include:

| Compound | Substituent | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | p-N(CH3)2 | 285.0 | Low activity |

| 2 | p-OH | 146.1 | Moderate activity |

| 3 | p-CH3 | 95.4 | High activity |

| 4 | p-OCH3 | 153.6 | Moderate activity |

| 5 | p-H | 151.4 | Moderate activity |

| 6 | p-Cl | 85.6 | High activity |

| ... | ... | ... | ... |

The data indicates that specific substitutions on the benzene ring enhance cytotoxicity, with halogenated and methyl groups showing particularly strong effects .

Study on Apoptosis Induction

In a detailed investigation, researchers treated HL-60 cells with varying concentrations of this compound over different time periods. The results showed a time-dependent increase in apoptotic cells:

- After 24 hours: 23% apoptotic cells

- After 48 hours: 60% apoptotic cells

- After 72 hours: 90% apoptotic cells

These findings suggest that the compound not only induces apoptosis effectively but does so more efficiently than some traditional treatments like retinoic acid derivatives .

Resistance Studies

Further studies explored the compound's efficacy against drug-resistant leukemia cell lines, such as HL60R and K562. The results indicated that it maintained significant apoptotic activity even in these resistant variants, highlighting its potential as a lead compound for developing new therapies .

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHBCIWCIAFXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683262 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032938-26-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.